REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[CH3:2].CCN(C(C)C)C(C)C.[C:20]1([CH3:31])[CH:25]=[CH:24][C:23]([NH:26][CH2:27][C:28](O)=[O:29])=[CH:22][CH:21]=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F>CN(C=O)C.C(OCC)(=O)C.O>[CH2:1]([N:3]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[C:28](=[O:29])[CH2:27][NH:26][C:23]1[CH:24]=[CH:25][C:20]([CH3:31])=[CH:21][CH:22]=1)[CH3:2] |f:3.4|
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Name
|
|
Quantity
|
29 mmol
|
Type
|
reactant
|
Smiles
|
C(C)NCC1=NC=CC=C1
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Name
|
|
Quantity
|
78 mmol
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
26 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)NCC(=O)O)C
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Name
|
|
Quantity
|
34 mmol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min at −20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water (4×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with NaOH solution (1.0 mol/L, 100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the obtained solid was dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
By addition of a solution of hydrogen chloride in ether a byproduct
|
Type
|
CUSTOM
|
Details
|
precipitated which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
Dilution of the remaining solution with ether led to precipitation of the desired acetamide
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CNC1=CC=C(C=C1)C)=O)CC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |